
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as FPTH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, enzyme inhibition, and drug discovery. FPTH is a heterocyclic compound that contains a pyrimidine ring and a thioxo group, and its molecular formula is C10H6FNO2S.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the binding of the compound to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione binds to the cysteine residue in the active site of the enzyme through its thioxo group, forming a covalent bond with the enzyme. This results in the inhibition of the enzyme activity, leading to the downstream effects such as the inhibition of gene expression.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects. Inhibition of HATs by 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione results in the downregulation of gene expression, which can have a therapeutic effect in cancer treatment. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. However, 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have cytotoxic effects on normal cells, indicating the need for further studies to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its potential therapeutic applications. However, the limitations of using 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its cytotoxic effects on normal cells, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione analogs that have improved potency and selectivity for specific enzymes. Another direction is the investigation of the therapeutic potential of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other anticancer agents. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-fluorobenzoyl isothiocyanate with uracil in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The yield of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to be a potent inhibitor of several enzymes such as histone acetyltransferases (HATs), which are involved in the regulation of gene expression. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of lysine acetyltransferase 2B (KAT2B), another HAT that is involved in the development of leukemia.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPDCJQGDRDIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

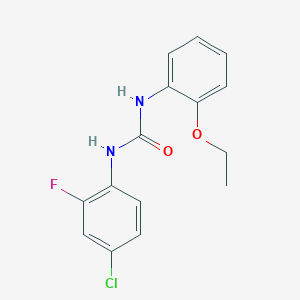

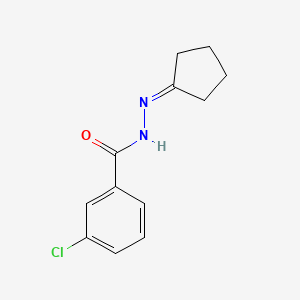

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
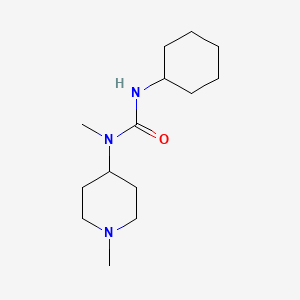
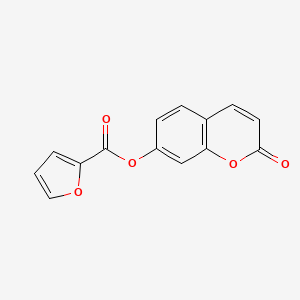
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)

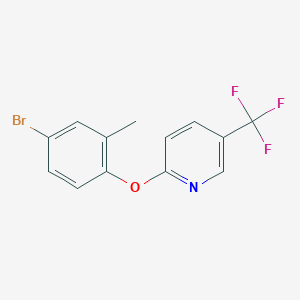
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
